Benzyldimethyldecylammonium chloride
Overview
Description
Mechanism of Action
Target of Action
Benzyldimethyldecylammonium chloride, also known as BAC-C10, is a type of quaternary ammonium compound (QAC) that primarily targets the cell membranes of microorganisms. As a cationic surfactant, it carries a positive charge, allowing it to be attracted to negatively charged surfaces . It forms a protective layer on cell surfaces, safeguarding them from potential damage caused by other compounds .
Biochemical Analysis
Biochemical Properties
Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound’s cationic nature allows it to bind to negatively charged sites on biomolecules, leading to alterations in their structure and activity. For instance, this compound can inhibit the activity of enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, it can interact with membrane proteins, disrupting their function and leading to cell lysis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to disrupt cell membranes leads to increased permeability, causing leakage of cellular contents and ultimately cell death . In addition, this compound can interfere with cell signaling pathways by binding to receptors and inhibiting their normal function . This can result in altered gene expression and changes in cellular metabolism, affecting processes such as energy production and nutrient uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound’s cationic nature allows it to bind to negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of enzymes involved in cell wall synthesis by binding to their active sites, preventing the formation of cross-links between peptidoglycan chains . This disruption of cell wall synthesis leads to cell lysis and death . Additionally, the compound can bind to membrane proteins, disrupting their function and leading to increased membrane permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased membrane permeability and altered gene expression . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when using this compound in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that this compound can cause dose-dependent toxicity in animal models, with higher doses leading to increased membrane permeability, cell lysis, and organ damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . It is essential to carefully consider dosage levels when using this compound in animal studies to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound can inhibit enzymes involved in fatty acid synthesis, leading to decreased lipid production and altered energy metabolism . Additionally, the compound can interact with cofactors such as NADH and ATP, affecting their availability and utilization in metabolic reactions . These interactions highlight the importance of considering the metabolic effects of this compound in biochemical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . For instance, this compound can bind to membrane transporters, allowing it to enter cells and accumulate in specific organelles . This localization can influence the compound’s activity and function, affecting cellular processes such as signaling and metabolism . Understanding the transport and distribution of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the plasma membrane, where it interacts with membrane proteins and disrupts their function . Additionally, the compound can accumulate in organelles such as the endoplasmic reticulum and mitochondria, affecting processes such as protein synthesis and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyldecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of decylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield decylamine and benzyl alcohol .
Scientific Research Applications
Benzyldimethyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties.
Medicine: It is an active ingredient in various disinfectants and antiseptics used in healthcare settings.
Industry: The compound is used in the formulation of cleaning agents, sanitizers, and preservatives.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyldodecylammonium chloride
- Benzyldimethyltetradecylammonium chloride
- Benzyldimethylhexadecylammonium chloride
Uniqueness
Compared to its analogs, benzyldimethyldecylammonium chloride has a shorter alkyl chain, which can influence its solubility and antimicrobial efficacy. Its unique balance of hydrophobic and hydrophilic properties makes it particularly effective in certain formulations where other quaternary ammonium compounds may not perform as well .
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
Record name | Benzyldimethyldecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
63449-41-2, 965-32-2 | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Decyldimethylbenzylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |
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Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyldimethyldecylammonium chloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl(decyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
29-34 °C | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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